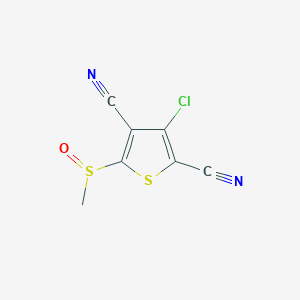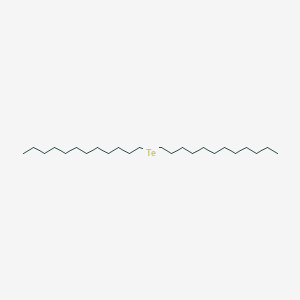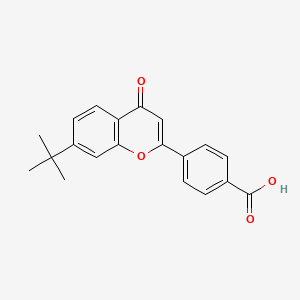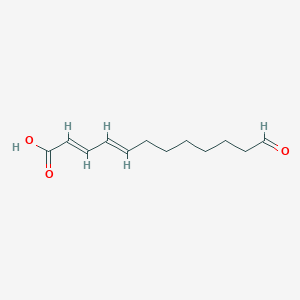![molecular formula C5H5Cl5GeO2 B14307546 2-[(Trichlorogermyl)methyl]butanedioyl dichloride CAS No. 114686-89-4](/img/structure/B14307546.png)
2-[(Trichlorogermyl)methyl]butanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trichlorogermyl)methyl]butanedioyl dichloride is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a trichlorogermyl group attached to a butanedioyl dichloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trichlorogermyl)methyl]butanedioyl dichloride typically involves the hydrogermylation reaction of unsaturated dicarboxylic acids with trichlorogermane (HGeCl3). This reaction is carried out in a one-pot process without the need for a catalyst or initiator. The reaction conditions generally include elevated temperatures to facilitate the hydrogermylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the reaction of trichlorogermane with unsaturated dicarboxylic acids in the presence of suitable solvents and under controlled temperature conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Trichlorogermyl)methyl]butanedioyl dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium derivatives .
Scientific Research Applications
2-[(Trichlorogermyl)methyl]butanedioyl dichloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s derivatives have potential biological activities and are studied for their effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Trichlorogermyl)methyl]butanedioyl dichloride involves its interaction with molecular targets through its trichlorogermyl group. This group can form strong bonds with other molecules, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trichlorogermyl)pentanedioic acid
- 2-(Trichlorogermyl)butanedioic acid
- 2-Methyl-2-(trichlorogermyl)butanedioic acid
Uniqueness
2-[(Trichlorogermyl)methyl]butanedioyl dichloride is unique due to its specific structural configuration, which imparts distinct chemical properties.
Properties
CAS No. |
114686-89-4 |
|---|---|
Molecular Formula |
C5H5Cl5GeO2 |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
2-(trichlorogermylmethyl)butanedioyl dichloride |
InChI |
InChI=1S/C5H5Cl5GeO2/c6-4(12)1-3(5(7)13)2-11(8,9)10/h3H,1-2H2 |
InChI Key |
UFUUYEAPZKANIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C[Ge](Cl)(Cl)Cl)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)


![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)


![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
